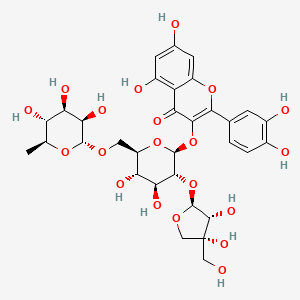

Apiorutin

Description

Properties

CAS No. |

63947-67-1 |

|---|---|

Molecular Formula |

C32H38O20 |

Molecular Weight |

742.6 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C32H38O20/c1-10-19(38)22(41)24(43)29(48-10)46-7-17-20(39)23(42)27(52-31-28(44)32(45,8-33)9-47-31)30(50-17)51-26-21(40)18-15(37)5-12(34)6-16(18)49-25(26)11-2-3-13(35)14(36)4-11/h2-6,10,17,19-20,22-24,27-31,33-39,41-45H,7-9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1 |

InChI Key |

UPVDFUGORYNXMW-VCKCKQTPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Multifaceted Mechanisms of Action of Rutin in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rutin, a plant-derived flavonoid, has garnered significant attention for its pleiotropic anti-cancer properties. It modulates a multitude of dysregulated signaling pathways implicated in carcinogenesis, including those governing apoptosis, cell cycle progression, angiogenesis, and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying rutin's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanisms of Action

Rutin exerts its anti-neoplastic effects through a multi-targeted approach, interfering with the core machinery of cancer cell proliferation and survival.[1][2][3] Its primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and inhibition of tumor-supportive processes like angiogenesis.[4][5][6]

Induction of Apoptosis

A primary mechanism of rutin's anti-cancer activity is the induction of apoptosis, or programmed cell death.[7] Rutin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways in various cancer cell lines.[1][2]

-

Intrinsic Pathway: Rutin can induce the generation of Reactive Oxygen Species (ROS), leading to a decrease in the mitochondrial membrane potential.[7][8] This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase proteins, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[4][7] This process is also modulated by the Bcl-2 family of proteins. Rutin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance in favor of apoptosis.[4][9]

-

Extrinsic Pathway: Rutin can also stimulate the extrinsic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8.[4]

-

p53-Dependent Apoptosis: The tumor suppressor protein p53 is a critical mediator of apoptosis. Rutin has been observed to upregulate p53 expression.[4][7] Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax, further committing the cell to apoptosis.[4][8]

Cell Cycle Arrest

Rutin disrupts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.[4][10][11] This prevents cancer cells from entering the DNA synthesis (S) phase or the mitosis (M) phase.

-

G0/G1 Phase Arrest: In several cancer cell types, including cervical and gastric cancer, rutin causes an accumulation of cells in the G0/G1 phase.[10][11][12] This is often achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21, which is a downstream target of p53.[4] The p21 protein inhibits the activity of cyclin-CDK complexes (such as Cyclin D1/CDK4) that are necessary for the G1/S transition.[4][11]

-

G2/M Phase Arrest: Rutin can also induce G2/M phase arrest, as seen in human glioblastoma and neuroblastoma cells.[3] This mechanism involves the downregulation of proteins essential for G2/M progression, such as Cyclin B1 and CDK2/4/6.[4]

Modulation of Pro-survival Signaling Pathways

Rutin has been shown to interfere with several key signaling pathways that cancer cells exploit for survival and proliferation.[2][13][14]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in cancer, promoting cell growth and survival. Rutin can inhibit this pathway by increasing the expression of the tumor suppressor PTEN, which antagonizes PI3K activity.[1][2] Inhibition of Akt and mTOR subsequently leads to reduced cell proliferation and can induce apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is crucial for cell proliferation and differentiation. Rutin has been shown to downregulate the phosphorylation of ERK1/2 and p38 MAPK in certain cancer cells, thereby inhibiting their growth.[1][2]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, which is closely linked to cancer progression. Rutin can suppress the NF-κB pathway by inhibiting the degradation of its inhibitor, IκBα, thus preventing NF-κB from translocating to the nucleus and activating pro-inflammatory and anti-apoptotic genes.[4]

Anti-Angiogenic and Anti-Metastatic Effects

Rutin also demonstrates anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[15] It achieves this by reducing the expression of key pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF).[4][15] Furthermore, rutin can inhibit metastasis by suppressing epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. For instance, in gastric cancer cells, rutin has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin.[12]

Quantitative Data Summary

The efficacy of rutin varies across different cancer cell lines. The following tables summarize key quantitative data from various in vitro studies.

Table 1: IC50 Values of Rutin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Reference |

| Renal Carcinoma | 786-O | 45.2 | 48 h | [16] |

| Melanoma | SK-MEL-28 | 47.44 | 24 h | [17] |

| Hepatocellular Carcinoma | HepG2 | 52.7 | Not Specified | [18] |

| Melanoma | RPMI-7951 | 64.49 | 24 h | [17] |

| Colon Cancer | HCT116 | ~200 | 24 h | [19] |

Table 2: Quantitative Effects of Rutin on Apoptosis and ROS Production

| Cell Line | Rutin Conc. (µM) | Effect | Measurement | Reference |

| Glioma (CHME) | 20 | 56% ROS Generation | Flow Cytometry (DCFH-DA) | [8] |

| Melanoma (RPMI-7951) | 50 | 75.25% Apoptotic Index | Hoechst 33342 Staining | [17] |

| Melanoma (SK-MEL-28) | 50 | 84.19% Apoptotic Index | Hoechst 33342 Staining | [17] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of rutin's anti-cancer effects.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of rutin (e.g., 0-250 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the modulation of signaling pathways.[20]

-

Cell Lysis: After treatment with rutin, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[21][22][23]

-

Cell Harvesting: Cells are treated with rutin for a desired time, then harvested by trypsinization and washed with PBS.

-

Fixation: Cells are fixed by dropwise addition of cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours to permeabilize the cells.

-

Staining: The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is displayed as a histogram, where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate amount of DNA. Software is used to quantify the percentage of cells in each phase.

Conclusion

Rutin demonstrates significant potential as an anti-cancer agent by targeting multiple, interconnected signaling pathways within cancer cells. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit pro-survival and pro-angiogenic pathways underscores its multifaceted mechanism of action. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic benefits of rutin in oncology. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.[24][25]

References

- 1. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]

- 9. Rutin Promotes Pancreatic Cancer Cell Apoptosis by Upregulating miRNA-877-3p Expression [mdpi.com]

- 10. Anti-Cancerous Effect of Rutin Against HPV-C33A Cervical Cancer Cells via G0/G1 Cell Cycle Arrest and Apoptotic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Rutin suppresses the malignant biological behavior of gastric cancer cells through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. scialert.net [scialert.net]

- 16. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. Rutin inhibits human leukemia tumor growth in a murine xenograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy | Semantic Scholar [semanticscholar.org]

Rutin's Modulation of Signaling Pathways in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which rutin, a natural flavonoid, exerts its neuroprotective effects by modulating key signaling pathways involved in neuroinflammation. The information presented herein is intended to support research and development efforts aimed at leveraging rutin and its derivatives for the treatment of neurodegenerative and neuroinflammatory diseases.

Core Signaling Pathways Modulated by Rutin

Neuroinflammation is a critical component in the pathogenesis of numerous central nervous system (CNS) disorders. It is primarily mediated by glial cells, particularly microglia and astrocytes.[1][2] Rutin has demonstrated significant potential in mitigating neuroinflammatory processes by targeting several core intracellular signaling cascades.[3] The principal pathways influenced by rutin include the Toll-like receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the NLRP3 inflammasome.

Inhibition of the TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a cornerstone of the innate immune response in the CNS and a crucial driver of M1 microglial activation.[4][5] Upon stimulation by ligands such as lipopolysaccharide (LPS), TLR4 triggers a downstream cascade involving Myeloid Differentiation primary response 88 (MyD88).[4] This leads to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα.[4] The degradation of IκBα liberates Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4][6]

Rutin has been shown to effectively suppress this pathway. Studies on LPS-stimulated BV-2 microglial cells demonstrate that rutin pretreatment inhibits the expression of TLR4 and MyD88.[4] This intervention blocks the subsequent phosphorylation of IKK and NF-κB, thereby preventing its nuclear translocation and reducing the production of pro-inflammatory cytokines.[4] By inhibiting the TLR4/NF-κB axis, rutin facilitates a phenotypic switch in microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[4]

Caption: Rutin inhibits the TLR4/NF-κB pathway at multiple points.

Downregulation of the p38 MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, particularly the p38 MAPK pathway, is integral to cellular responses to inflammatory stimuli.[7] Activation of p38 MAPK is a known mediator of the inflammatory response following injuries like spinal cord injury (SCI).[7] Studies have shown that in SCI models, rutin treatment significantly reduces the expression of p38 MAPK protein.[7][8] This downregulation is associated with a decrease in inflammatory cytokines and a reduction in neuroinflammation, suggesting that rutin's neuroprotective effects are, in part, mediated by the repression of the p38 MAPK pathway.[7][8]

Caption: Rutin suppresses neuroinflammation by inhibiting p38 MAPK.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or Nrf2 activators like rutin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme oxygenase-1 (HO-1).[11][12]

Rutin has been identified as a potent activator of the Nrf2/HO-1 pathway.[11] By promoting the nuclear translocation of Nrf2, rutin enhances the expression of HO-1 and other antioxidant enzymes.[11][13] This action increases the cellular defense against oxidative stress, a key component of neuroinflammation and neurodegeneration.[9] The activation of Nrf2 signaling also exerts anti-inflammatory effects by negatively regulating the NF-κB pathway.[12]

Caption: Rutin promotes antioxidant defense via Nrf2 activation.

Suppression of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex critical for innate immunity that, when activated, triggers the maturation of IL-1β and IL-18.[14][15][16] Its activation requires two signals: a priming signal, often via TLR4/NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, protein aggregates).[16] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1.[15][17] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[14]

Rutin has been shown to inhibit the NLRP3 inflammasome pathway.[3] It can downregulate the expression of the inflammasome component ASC.[17] By also inhibiting the priming signal through the NF-κB pathway, rutin effectively reduces the activation of caspase-1 and the subsequent production and release of mature IL-1β and IL-18, thus dampening a powerful inflammatory cascade in the CNS.[3][17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the efficacy of rutin in modulating neuroinflammatory markers and pathways.

Table 1: In Vitro Effects of Rutin on Microglial Cells

| Cell Line | Stimulant | Rutin Conc. | Effect | % Change / Result | Reference |

|---|---|---|---|---|---|

| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↓ TNF-α release | Significant reduction | [4] |

| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↓ IL-1β release | Significant reduction | [4] |

| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↓ IL-6 release | Significant reduction | [4] |

| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↓ NO production | Significant reduction | [4] |

| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↑ IL-10 release | Significant increase | [4] |

| Primary Mixed Glia | - | 50-100 µmol/L | ↑ TNF-α release | Significant increase | [1][2][18] |

| Primary Mixed Glia | - | 100 µmol/L | ↑ NO production | Significant increase |[1][2][18] |

Table 2: In Vivo Effects of Rutin in Animal Models of Neuroinflammation

| Animal Model | Rutin Dosage | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Rat Spinal Cord Injury | 30 mg/kg (i.p.) | 3 days | ↓ p38 MAPK expression, ↓ TNF-α, IL-1β, IL-6 | [8] |

| Rat Subarachnoid Hemorrhage | 50 mg/kg (i.p.) | Single dose | ↓ RAGE, NF-κB, and inflammatory cytokines | [19] |

| AD Transgenic Mice (APPswe/PS1dE9) | 100 mg/kg (oral) | 6 weeks | ↓ IL-1β and IL-6 levels in the brain | [20][21] |

| Tauopathy Mouse Model (Tau-P301S) | Not specified (oral) | 30 days | ↓ NF-κB activation, ↓ IL-1β, TNF-α | [22][23] |

| Rat Traumatic Brain Injury | 50 mg/kg | 3 days | ↓ TNF-α and NF-ĸB production |[5] |

Key Experimental Protocols

This section outlines common methodologies used to investigate the effects of rutin on neuroinflammatory signaling pathways.

In Vitro Microglial Activation Assay

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

-

Treatment Protocol: Cells are seeded in multi-well plates. For pretreatment studies, cells are incubated with varying concentrations of rutin (e.g., 1-100 µM) for 1-2 hours.[4] Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS, e.g., 100 ng/mL) to the culture medium for a specified period (e.g., 24 hours).[4]

-

Workflow Diagram:

Caption: Workflow for assessing rutin's anti-inflammatory effects.

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatant.

-

Method: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatant samples are added to microplate wells pre-coated with a capture antibody specific to the target cytokine. After incubation and washing, a detection antibody is added, followed by an enzyme-linked secondary antibody. A substrate is then added, and the resulting colorimetric change is measured using a microplate reader. Concentrations are determined by comparison to a standard curve.[22]

Protein Expression Analysis (Western Blot)

-

Principle: Western blotting is employed to detect and quantify the expression levels of specific proteins within cell lysates (e.g., p-NF-κB, TLR4, Nrf2, HO-1, p-p38).

-

Method:

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4] Band intensity is quantified using densitometry software (e.g., ImageJ).[23]

-

Animal Models

-

Spinal Cord Injury (SCI) Model: SCI is induced in rats using methods like Allen's weight-drop technique. Rutin (e.g., 30 mg/kg) is typically administered intraperitoneally (i.p.) for a set number of days post-injury.[8]

-

Alzheimer's Disease (AD) Model: Transgenic mice, such as APPswe/PS1dE9 or Tau-P301S mice, are commonly used. Rutin is administered orally (e.g., via gavage) daily for several weeks.[20][22]

-

Analysis: Following the treatment period, animals are euthanized, and brain or spinal cord tissue is collected for biochemical (ELISA, Western blot) and histopathological (immunohistochemistry) analysis.[8][22]

References

- 1. researchgate.net [researchgate.net]

- 2. The flavonoid rutin induces astrocyte and microglia activation and regulates TNF-alpha and NO release in primary glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rutin pretreatment promotes microglial M1 to M2 phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Rutin on Experimental Traumatic Brain Injury and Edema in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key Signaling Pathway in Immune Cells Could be New Alzheimer’s Target | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]

- 16. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 17. Rutin modulates ASC expression in NLRP3 inflammasome: a study in alcohol and cerulein-induced rat model of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repositorio.ufba.br [repositorio.ufba.br]

- 19. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Rutin prevents tau pathology and neuroinflammation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rutin prevents tau pathology and neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanisms of Rutin: A Technical Guide for Researchers

Introduction

Rutin, a flavonoid glycoside found abundantly in various plants, including citrus fruits, buckwheat, and apples, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Rutin's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals. The guide details the key signaling pathways modulated by Rutin, provides comprehensive experimental protocols for investigating these mechanisms, and presents quantitative data to support its therapeutic potential.

Core Anti-inflammatory Mechanisms of Rutin

Rutin exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways, inhibiting the production of pro-inflammatory mediators, and reducing oxidative stress.

1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In inflammatory conditions, the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Rutin has been shown to effectively suppress this pathway.[1][2][3]

2. Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a pivotal role in cellular responses to inflammatory stimuli. Overactivation of these kinases contributes to the production of inflammatory cytokines and enzymes. Rutin has been demonstrated to differentially modulate the phosphorylation of these MAPKs, thereby attenuating the downstream inflammatory cascade.[1][4]

3. Suppression of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Rutin has been found to inhibit the activation of the NLRP3 inflammasome, representing a key mechanism for its anti-inflammatory action.[5][6][7]

4. Reduction of Pro-inflammatory Mediators

Rutin significantly reduces the production and expression of various pro-inflammatory molecules, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[8][9][10]

-

Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS), which are responsible for the synthesis of prostaglandins and nitric oxide, respectively.[11][12]

5. Antioxidant Activity

Rutin is a potent antioxidant that can scavenge free radicals and reduce oxidative stress, a key contributor to the inflammatory process.[13] By mitigating oxidative damage, Rutin helps to dampen the inflammatory response.

Quantitative Data on the Anti-inflammatory Effects of Rutin

The following tables summarize the quantitative data on the inhibitory effects of Rutin on various inflammatory markers and pathways.

| Parameter | Experimental Model | Rutin Concentration / IC50 | Observed Effect | Reference |

| NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | 50 µM | Significant inhibition of p65 phosphorylation | [3] |

| G-CSF-induced inflammation in mice | 100 mg/kg (i.p.) | Inhibition of NF-κB activation in paw tissue | [14] | |

| MAPK Phosphorylation | Angiotensin II-induced H9c2 cardiomyocytes | 50 µM | Downregulation of phosphorylated JNK1/2 | [4][15][16] |

| UVB-irradiated mouse skin | Topical application | Attenuation of p38 and JNK phosphorylation | [17] | |

| NLRP3 Inflammasome | Alcohol and cerulein-induced pancreatitis in rats | 100 mg/kg/day | Downregulation of ASC-NLRP3 expression | [5] |

| Ventilator-induced lung injury in mice | 10, 50, 100 µmol/kg (i.p.) | Alleviation of NLRP3 inflammasome activation | [18] | |

| Pro-inflammatory Cytokines | LPS-stimulated BALB/c mice | Pretreatment | Reduction of TNF-α from 686.8 pg/ml to 182.4 pg/ml | [16] |

| LPS-stimulated primary macrophages | 50 µM | Significant reduction in TNF-α, IL-6, and IL-1β production | [1] | |

| Inflammatory Enzymes | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of COX-2 and iNOS expression | [11] |

| UVB-irradiated mouse skin | Topical application | Significant inhibition of COX-2 and iNOS expression | [17] | |

| Antioxidant Activity | DPPH radical scavenging assay | IC50: 9.488 µM | Potent free radical scavenging activity | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory mechanisms of Rutin.

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Rutin (e.g., 5, 10, 20, 50, 100 µM) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6-24 hours) to induce an inflammatory response.

-

2. Western Blot Analysis for NF-κB and MAPK Activation

This protocol details the detection of phosphorylated (activated) forms of NF-κB p65 and MAPK proteins.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.

-

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for quantifying the levels of TNF-α and IL-6 in cell culture supernatants.

-

Materials:

-

Commercial ELISA kits for mouse TNF-α and IL-6.

-

Cell culture supernatants from treated cells.

-

Plate reader.

-

-

Procedure:

-

Collect the cell culture supernatants after the treatment period.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm).

-

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

4. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol measures the mRNA expression levels of inflammatory genes like COX-2 and iNOS.

-

Materials:

-

RNA extraction kit (e.g., TRIzol).

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Gene-specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin).

-

RT-qPCR instrument.

-

-

Procedure:

-

Lyse the treated cells and extract total RNA using an appropriate kit.

-

Assess the RNA quality and quantity.

-

Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

-

Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

-

Run the qPCR reaction with appropriate cycling conditions.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

-

5. Caspase-1 Activity Assay for NLRP3 Inflammasome Activation

This protocol measures the activity of caspase-1, a key effector of the NLRP3 inflammasome.

-

Materials:

-

Commercial Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).

-

Luminometer.

-

-

Procedure:

-

Culture and treat cells in a white-walled 96-well plate.

-

Follow the manufacturer's protocol for the Caspase-1 activity assay. This typically involves adding a single reagent that lyses the cells and contains a luminogenic substrate for caspase-1.

-

Incubate the plate at room temperature to allow for the reaction to occur.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the caspase-1 activity.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Rutin's inhibition of key inflammatory signaling pathways.

Caption: Workflow for investigating Rutin's anti-inflammatory effects.

Rutin demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. Its capacity to reduce the production of pro-inflammatory cytokines and enzymes, coupled with its antioxidant properties, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and validate the therapeutic applications of Rutin in inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rutin modulates ASC expression in NLRP3 inflammasome: a study in alcohol and cerulein-induced rat model of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Rutin inhibits nitric oxide and tumor necrosis factor-alpha production in lipopolysaccharide and concanavalin-a stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. researchgate.net [researchgate.net]

- 19. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

The Neuroprotective Potential of Rutin in Alzheimer's Disease: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the neuroprotective effects of Rutin, a natural flavonoid, in preclinical models of Alzheimer's disease (AD). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current findings on Rutin's mechanisms of action, presents quantitative data from key studies, details essential experimental protocols, and visualizes the core signaling pathways involved.

Introduction: The Promise of Rutin in Neuroprotection

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies for AD are limited, highlighting the urgent need for novel disease-modifying agents.

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in a variety of plants, fruits, and vegetables, has emerged as a promising candidate due to its multifaceted neuroprotective properties.[3][4][5][6] Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system.[3][4][5][6] The primary neuroprotective mechanisms of Rutin in the context of AD models include potent antioxidant and anti-inflammatory activities, as well as direct interference with Aβ and tau pathologies.[3][4][5][6] This guide delves into the scientific evidence supporting the therapeutic potential of Rutin for AD.

Quantitative Data Summary: Efficacy of Rutin in Alzheimer's Disease Models

The following tables summarize the quantitative findings from various preclinical studies investigating the effects of Rutin in cellular and animal models of Alzheimer's disease.

Table 2.1: Effects of Rutin on Amyloid-Beta (Aβ) Pathology

| Parameter | Model System | Rutin Concentration/Dose | Observed Effect | Reference |

| Aβ Fibrillization | In vitro (Aβ42) | 50 µM | ~25% inhibition | [7] |

| Aβ Fibrillization | In vitro (Aβ42) | 200 µM | >95% inhibition | [7] |

| Aβ-induced Cytotoxicity | SH-SY5Y cells | Not specified | Attenuated | [1] |

| Oligomeric Aβ Levels | APPswe/PS1dE9 transgenic mice | 100 mg/kg/day (oral) | Decreased | [2][8] |

Table 2.2: Effects of Rutin on Tau Pathology

| Parameter | Model System | Rutin Concentration/Dose | Observed Effect | Reference |

| Tau Aggregation | In vitro (Tau protein) | Not specified | Inhibited | |

| Tau Hyperphosphorylation | Not specified | Not specified | Did not inhibit GSK3β-induced hyperphosphorylation |

Note: Specific quantitative data on Rutin's direct effect on tau aggregation and hyperphosphorylation requires further investigation from primary literature.

Table 2.3: Anti-inflammatory Effects of Rutin

| Parameter | Model System | Rutin Concentration/Dose | Observed Effect | Reference |

| Interleukin-1β (IL-1β) Levels | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Decreased | [2][8] |

| Interleukin-6 (IL-6) Levels | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Decreased | [2][8] |

| TNF-α Generation | Microglia | Not specified | Decreased | [1] |

| IL-1β Generation | Microglia | Not specified | Decreased | [1] |

| Microgliosis & Astrocytosis | APPswe/PS1dE9 transgenic mice | 100 mg/kg/day (oral) | Downregulated | [2][8] |

Table 2.4: Antioxidant Effects of Rutin

| Parameter | Model System | Rutin Concentration/Dose | Observed Effect | Reference |

| Superoxide Dismutase (SOD) Activity | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Increased | [2][8] |

| Glutathione (GSH)/Glutathione Disulfide (GSSG) Ratio | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Increased | [2][8] |

| Malondialdehyde (MDA) Levels | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Reduced | [2][8] |

| Reactive Oxygen Species (ROS) Formation | Not specified | Not specified | Decreased | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Rutin's neuroprotective effects.

Morris Water Maze (MWM) for Spatial Memory Assessment

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[9][10][11][12]

-

Apparatus: A circular pool (typically 1.2-1.8 m in diameter) filled with opaque water (20-24°C) containing a hidden escape platform submerged 1-2 cm below the surface. The pool is situated in a room with various distal visual cues.

-

Procedure:

-

Acquisition Phase (4-5 days): Mice undergo multiple trials per day (e.g., 4 trials) to locate the hidden platform. For each trial, the mouse is released from one of four starting positions and allowed to swim for a set time (e.g., 60-90 seconds). If the mouse fails to find the platform within the allotted time, it is gently guided to it. The time taken to reach the platform (escape latency) and the path length are recorded.

-

Probe Trial (Day 5 or 6): The escape platform is removed, and the mouse is allowed to swim freely for a single, longer trial (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory retention.

-

-

Data Analysis: Data is typically analyzed using video tracking software. Parameters such as escape latency, path length, swimming speed, time in the target quadrant, and platform crossings are statistically compared between Rutin-treated and control groups.

Thioflavin T (ThT) Assay for Amyloid Aggregation

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils in vitro.[13][14][15][16]

-

Materials:

-

Synthetic Aβ or tau protein

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplates

-

-

Procedure:

-

Prepare a reaction mixture containing the amyloidogenic protein (e.g., 10 µM Tau) and any inducers (e.g., 2.5 µM Heparin for Tau) in the assay buffer.[16]

-

Add Rutin at various concentrations to the experimental wells.

-

Add ThT to a final concentration of 10-25 µM.[16]

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.

-

-

Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The inhibitory effect of Rutin is quantified by comparing the fluorescence kinetics and final fluorescence values of Rutin-treated samples to untreated controls.

Immunohistochemistry (IHC) for Aβ and Phospho-Tau (p-tau)

Immunohistochemistry is employed to visualize and quantify Aβ plaques and hyperphosphorylated tau in brain tissue sections from animal models.[17][18][19][20][21]

-

Tissue Preparation:

-

Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

-

Brains are sectioned (e.g., 30-40 µm thickness) using a cryostat or vibratome.

-

-

Staining Procedure:

-

Free-floating sections are washed in PBS.

-

Antigen retrieval is performed if necessary (e.g., using formic acid for Aβ).

-

Sections are permeabilized (e.g., with Triton X-100) and blocked with a serum-based solution.

-

Sections are incubated with primary antibodies specific for Aβ (e.g., 6E10) or p-tau (e.g., AT8, PHF-1) overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC).

-

The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

-

Sections are mounted on slides, dehydrated, and coverslipped.

-

-

Data Analysis: Stained sections are imaged using a microscope. The plaque burden or p-tau pathology is quantified by measuring the percentage of the stained area in specific brain regions (e.g., hippocampus, cortex) using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as the pro-inflammatory cytokines IL-1β and TNF-α, in brain homogenates.[7][22][23][24][25][26]

-

Sample Preparation:

-

Brain tissue (e.g., hippocampus, cortex) is dissected and homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged, and the supernatant is collected.

-

Total protein concentration of the supernatant is determined (e.g., using a BCA assay) for normalization.

-

-

ELISA Procedure (Sandwich ELISA):

-

A 96-well microplate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-IL-1β) is used.

-

Standards of known cytokine concentrations and the prepared brain homogenates are added to the wells and incubated.

-

The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

-

After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a color change.

-

The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the brain samples is then interpolated from this standard curve and normalized to the total protein content.

Key Signaling Pathways Modulated by Rutin

Rutin exerts its neuroprotective effects by modulating several key intracellular signaling pathways that are dysregulated in Alzheimer's disease.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In AD, Aβ and other pro-inflammatory stimuli can lead to the chronic activation of this pathway in microglia and astrocytes, resulting in the overexpression of inflammatory cytokines. Rutin has been shown to inhibit NF-κB activation, thereby reducing neuroinflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth.[27] Its activation is neuroprotective, and dysregulation of this pathway is implicated in AD pathogenesis. Rutin has been shown to activate the PI3K/Akt pathway, thereby promoting neuronal survival.[28]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including ERK, JNK, and p38, are involved in various cellular processes, including stress responses, inflammation, and apoptosis.[29][30][31] In AD, chronic activation of the pro-inflammatory JNK and p38 MAPK pathways, coupled with potential dysregulation of the pro-survival ERK pathway, contributes to neurodegeneration. Rutin has been shown to modulate MAPK signaling, promoting a neuroprotective phenotype.[32][33]

Conclusion

The evidence presented in this technical guide underscores the significant neuroprotective potential of Rutin in the context of Alzheimer's disease. Through its ability to mitigate oxidative stress, suppress neuroinflammation, and interfere with the pathological aggregation of Aβ, Rutin addresses multiple facets of AD pathology. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK further highlights its pleiotropic mechanism of action. While these preclinical findings are promising, further research is warranted to translate these effects into clinical applications for the prevention and treatment of Alzheimer's disease.

References

- 1. Rutin inhibits β-amyloid aggregation and cytotoxicity, attenuates oxidative stress, and decreases the production of nitric oxide and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rutin improves spatial memory in Alzheimer's disease transgenic mice by reducing Aβ oligomer level and attenuating oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Rutin as a Natural Therapy for Alzheimer's Disease: Insights into its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cyagen.com [cyagen.com]

- 13. Thioflavin T spectroscopic assay [assay-protocol.com]

- 14. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]

- 15. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 17. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]

- 19. Detailed immunohistochemical characterization of temporal and spatial progression of Alzheimer's disease-related pathologies in male triple-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. arigobio.com [arigobio.com]

- 26. researchgate.net [researchgate.net]

- 27. frontiersin.org [frontiersin.org]

- 28. Protective effect of rutin against brain injury induced by acrylamide or gamma radiation: role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]

- 30. mdpi.com [mdpi.com]

- 31. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 32. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Rutin activates the MAPK pathway and BDNF gene expression on beta-amyloid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary research on the in vitro antioxidant properties of Rutin (quercetin-3-O-rutinoside), a prominent dietary flavonoid. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms.

Quantitative Summary of Rutin's In Vitro Antioxidant Activity

Rutin demonstrates potent antioxidant effects across a variety of assays. Its efficacy is often compared to standard antioxidants such as Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT). The following tables summarize key quantitative data from primary research.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Rutin

| Parameter | Value | Standard(s) for Comparison | Reference |

| IC₅₀ | 60.25 ± 0.09 µM | Ascorbic Acid: 0.60 ± 0.02 µM | [1] |

| IC₅₀ | 5.56 ± 0.05 µg/mL | - | [2] |

| % Inhibition | 90.4% at 0.05 mg/mL | Ascorbic Acid: 92.8%; BHT: 58.8% | [3][4] |

| % Inhibition | ~65% at 50 µg/mL (encapsulated) | - | [5] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Rutin

| Parameter | Value | Standard(s) for Comparison | Reference |

| IC₅₀ | 4.68 ± 1.24 µg/mL | Gallic Acid: 1.03 µg/mL; Quercetin: 1.89 µg/mL | [6] |

| IC₅₀ | 17.16 ± 0.23 µg/mL | - | [2] |

Table 3: Other In Vitro Antioxidant Activities of Rutin

| Assay Type | Observation | Reference |

| Lipid Peroxidation | Demonstrated effective, dose-dependent inhibition.[3] | [3][4] |

| Hydroxyl Radical Scavenging | Exhibited strong scavenging activity. | [3] |

| Superoxide Radical Scavenging | Exhibited strong scavenging activity.[3][4] | [3][4] |

| Total Antioxidant Capacity | Showed potent activity in the β-carotene bleaching assay.[3][4] | [3][4] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays, synthesized from multiple primary research articles.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.[7]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 25 mg/L or 400 µM) in methanol.[7][8] The solution should be freshly made and protected from light.

-

Reaction Setup: In a 96-well microplate or cuvette, add a specific volume of the Rutin sample (dissolved in a suitable solvent like methanol, at various concentrations) to the DPPH working solution.

-

Control Groups:

-

Negative Control: DPPH solution mixed with the solvent used for the sample (without any antioxidant).

-

Blank: Methanol or the solvent used.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a fixed period, typically 30 minutes, or until the reaction reaches a plateau.[7][8]

-

Measurement: Measure the absorbance of the solution at 515-517 nm using a spectrophotometer.[2][7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: Plot the % inhibition against the sample concentrations to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration and potency.[9]

Methodology:

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[2][9]

-

Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10] This allows for the complete formation of the radical cation.

-

Reagent Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.[2]

-

Reaction Setup: Add a small volume of the Rutin sample (at various concentrations) to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed at room temperature for a short period, typically 6 minutes.[2][6]

-

Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

-

IC₅₀ Determination: Determine the IC₅₀ value by plotting the % inhibition against the sample concentrations.

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[7]

Methodology:

-

FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing:

-

Reaction Setup: Mix the Rutin sample with the freshly prepared FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time, typically ranging from 4 to 30 minutes.[12][14]

-

Measurement: Measure the absorbance of the resulting blue solution at 593 nm.[7][12]

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample mixture to a standard curve prepared using a known concentration of ferrous sulfate (FeSO₄·7H₂O). The results are typically expressed as µmol of Fe²⁺ equivalents per gram of the sample.[12]

Visualization of Workflows and Signaling Pathways

The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described above.

Rutin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that control the cellular antioxidant response.

3.2.1 Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[15] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] Rutin can activate this pathway, leading to enhanced cellular defense against oxidative stress.[16][17] It has been shown to inhibit the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate in the nucleus and activate the transcription of antioxidant enzymes.[18] Studies show that Rutin treatment significantly promotes Nrf2 protein expression and upregulates downstream targets like Heme Oxygenase-1 (HO-1).[3][16]

3.2.2 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), are crucial in regulating cellular responses to external stressors, including oxidative stress.[19] While essential for normal cell function, chronic activation of p38 and JNK pathways by stressors can lead to inflammation and apoptosis.[20] Rutin has been shown to modulate these pathways as part of its protective mechanism.[21] Research indicates that Rutin can attenuate the activation (phosphorylation) of JNK and p38 MAPK pathways that are induced by oxidative insults, thereby inhibiting downstream apoptotic events.[20][21]

References

- 1. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Characterization and Preliminary In Vitro Antioxidant Activity of a New Multidrug Formulation Based on the Co-Encapsulation of Rutin and the α-Acylamino-β-Lactone NAAA Inhibitor URB894 within PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phcogres.com [phcogres.com]

- 13. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]

- 14. Antioxidant activity by FRAP assay: in vitro protocol v1 | CoLab [colab.ws]

- 15. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Rutin's Modulation of Cellular Apoptosis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the role of the flavonoid rutin in modulating cellular apoptosis. This document details the core molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction

Rutin, a flavonoid glycoside found in a variety of plants, has garnered significant attention for its diverse pharmacological properties, including its anticancer activities.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells.[1][3] This process is crucial for eliminating damaged or unwanted cells and maintaining tissue homeostasis.[4] Rutin has been shown to modulate both the intrinsic and extrinsic apoptotic pathways, making it a promising candidate for further investigation in cancer therapy.[3][5]

Molecular Mechanisms of Rutin-Induced Apoptosis

Rutin's pro-apoptotic effects are mediated through a complex interplay of signaling molecules. It can trigger both the mitochondrial (intrinsic) and the death receptor-mediated (extrinsic) pathways of apoptosis.[3][6][7]

2.1. The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a primary mechanism through which rutin induces apoptosis in various cancer cells, including human glioma cells.[8][9] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane.[6]

Key events in the rutin-induced intrinsic pathway include:

-

Increased Reactive Oxygen Species (ROS) Generation: Rutin treatment has been shown to elevate intracellular ROS levels in a dose-dependent manner.[8][10] This oxidative stress is a key trigger for apoptosis.[10]

-

Up-regulation of p53: The tumor suppressor protein p53, often referred to as the "guardian of the genome," is activated in response to cellular stress.[9] Rutin can increase the expression of p53, which in turn can promote apoptosis.[8][9]

-

Disruption of Mitochondrial Membrane Potential (MMP): The increase in ROS and p53 activation leads to a loss of MMP.[8][9]

-

Modulation of Bcl-2 Family Proteins: Rutin alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5] Specifically, it up-regulates Bax and down-regulates Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8][9]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[8][9]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5][8][9]

2.2. The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is more commonly reported, some studies suggest that rutin can also activate the extrinsic pathway.[3][5] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[7] Rutin has been observed to induce the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[12][13] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid, a pro-apoptotic Bcl-2 family member, which then amplifies the apoptotic signal through the mitochondrial pathway.[6]

2.3. Other Signaling Pathways Modulated by Rutin

Rutin's influence on apoptosis is not limited to the core apoptotic machinery. It also modulates other signaling pathways that regulate cell survival and proliferation, including:

-

PI3K/Akt/mTOR Pathway: Rutin can inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell survival.[3]

-

Notch Signaling Pathway: In cervical cancer cells, rutin has been shown to downregulate the expression of Notch-1 and its target gene Hes-1, contributing to apoptosis.[10]

Quantitative Data on Rutin's Pro-Apoptotic Effects

The following tables summarize quantitative data from various studies investigating the effects of rutin on cancer cells.

Table 1: Effect of Rutin on ROS Generation and Cell Viability

| Cell Line | Rutin Concentration (µM) | Duration (h) | ROS Generation (% of control) | Cell Viability (% of control) | Reference |

| CHME (human glioma) | 5 | 24 | 19% | - | [8] |

| 10 | 24 | 31% | - | [8] | |

| 20 | 24 | 56% | - | [8] | |

| Caski (cervical cancer) | 90 | - | 27.88% | 72.7% | [14] |

| 120 | - | 50.35% | 45.69% | [14] | |

| 150 | - | 89.07% | 30.28% | [14] | |

| HeLa (cervical cancer) | 40-200 | 24 | Dose-dependent increase | Reduced | [12] |

| GL-15 (glioblastoma) | 100 | 24 | - | ~10% (growth inhibition) | [15] |

Table 2: Effect of Rutin on Apoptosis and Cell Cycle

| Cell Line | Rutin Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Cell Cycle Arrest | Reference |

| GL-15 (glioblastoma) | 100 | - | 87.4% | G2 phase | [15] |

| Caski (cervical cancer) | 90 | - | - | G0/G1 (55.43%) | [14] |

| 120 | - | - | G0/G1 (76.29%) | [14] | |

| 150 | - | - | G0/G1 (82.24%) | [14] | |

| HeLa (cervical cancer) | 40-200 | 24 | Dose-dependent increase | G0/G1 | [12] |

| PANC-1 (pancreatic cancer) | 5 µg/mL | 48 | Increased | - | [13] |

| 10 µg/mL | 48 | Increased | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pro-apoptotic effects of rutin.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of rutin for a specified duration (e.g., 24 hours).[8][12]

-

Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

-

Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.

-

Carefully remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in 6-well plates and treat with different concentrations of rutin for 24 hours.[8]

-

Harvest the cells by trypsinization and wash them with PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 3 µL of PI to the cell suspension.[8]

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry, capturing a minimum of 30,000 events.[8]

4.3. Assessment of Nuclear Morphology by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Seed cells in a 6-well plate or on coverslips and treat with rutin for the desired time.[12]

-

Fix the cells with 3.5% paraformaldehyde.[12]

-

Permeabilize the cells with 0.05% Triton X-100.[12]

-

Stain the cells with DAPI solution.

-

Observe the nuclear morphology under a fluorescence microscope.[12]

4.4. Measurement of Intracellular Reactive Oxygen Species (ROS)

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a cell-permeable dye used to detect intracellular ROS.

-

Seed cells in 6-well plates and treat with rutin for a specified duration (e.g., 12 or 24 hours).[8][12]

-

Thirty minutes before the end of the treatment, add 10 µM DCFH-DA to each well.[8][12]

-

Incubate the cells at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.[8][12]

4.5. Analysis of Mitochondrial Membrane Potential (MMP)

Rhodamine 123 is a fluorescent dye that accumulates in mitochondria with intact membrane potential. A decrease in fluorescence indicates a loss of MMP.

-

Seed cells in 6-well plates and treat with various concentrations of rutin for 24 hours.[8]

-

Before the end of the experiment, add Rhodamine 123 to each well at a final concentration of 200 nM.[8]

-

Incubate for a short period.

-

Wash the cells with PBS.

-

Analyze the fluorescence of the cells by flow cytometry.[8]

4.6. Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Lyse the treated and untreated cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Caspase-9, Caspase-3) overnight at 4°C.[11]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[11]

4.7. Caspase Activity Assay

Colorimetric assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9.

-

Lyse the treated and untreated cells in the provided lysis buffer.[14]

-

Centrifuge the lysate to collect the supernatant.

-

Add the cell lysate to a 96-well plate along with the reaction buffer containing the specific caspase substrate.[14]

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.[14]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying rutin-induced apoptosis.

Caption: Rutin-induced intrinsic apoptosis pathway.

Caption: Rutin-induced extrinsic apoptosis pathway.

Caption: General workflow for studying rutin-induced apoptosis.

Conclusion

Rutin demonstrates significant potential as a pro-apoptotic agent in various cancer cell types. Its ability to target multiple points within the intrinsic and extrinsic apoptotic pathways, as well as other key signaling networks, underscores its promise as a candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of rutin in cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]